1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine
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Overview
Description
1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with an imidazole group and a difluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Ethyl Group: The imidazole derivative is then alkylated with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the Piperazine Ring: The ethylated imidazole is reacted with piperazine in the presence of a suitable catalyst.
Introduction of the Difluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 2,5-difluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The difluorophenyl sulfonyl group can interact with biological membranes, affecting cell permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine: Lacks the difluorophenyl group, which may affect its biological activity.
1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,4-difluorophenyl)sulfonyl)piperazine: Similar structure but with different fluorine substitution pattern, potentially altering its reactivity and interactions.
Uniqueness
1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O2S/c16-13-1-2-14(17)15(11-13)24(22,23)21-9-7-19(8-10-21)5-6-20-4-3-18-12-20/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPUKBJKUUNZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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